

# Preliminary Technical Guide: 4-Bromo-2,7-naphthyridin-1-amine

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## Compound of Interest

Compound Name: **4-Bromo-2,7-naphthyridin-1-amine**

Cat. No.: **B1290604**

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## Abstract

**4-Bromo-2,7-naphthyridin-1-amine** has emerged as a crucial building block in contemporary medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of targeted protein degraders, including Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a preliminary investigation into its synthesis, chemical properties, and known biological context. While specific biological activity data for the standalone compound is limited in publicly available literature, its prevalence in patent literature for complex molecule synthesis underscores its significance. This document summarizes available data, outlines a plausible synthetic approach based on related structures, and discusses its application in the development of novel therapeutics.

## Chemical Properties and Data

**4-Bromo-2,7-naphthyridin-1-amine** is a heterocyclic aromatic amine containing a naphthyridine core. The presence of a bromine atom and an amino group provides two reactive handles for further chemical modifications, making it a versatile scaffold in drug discovery.

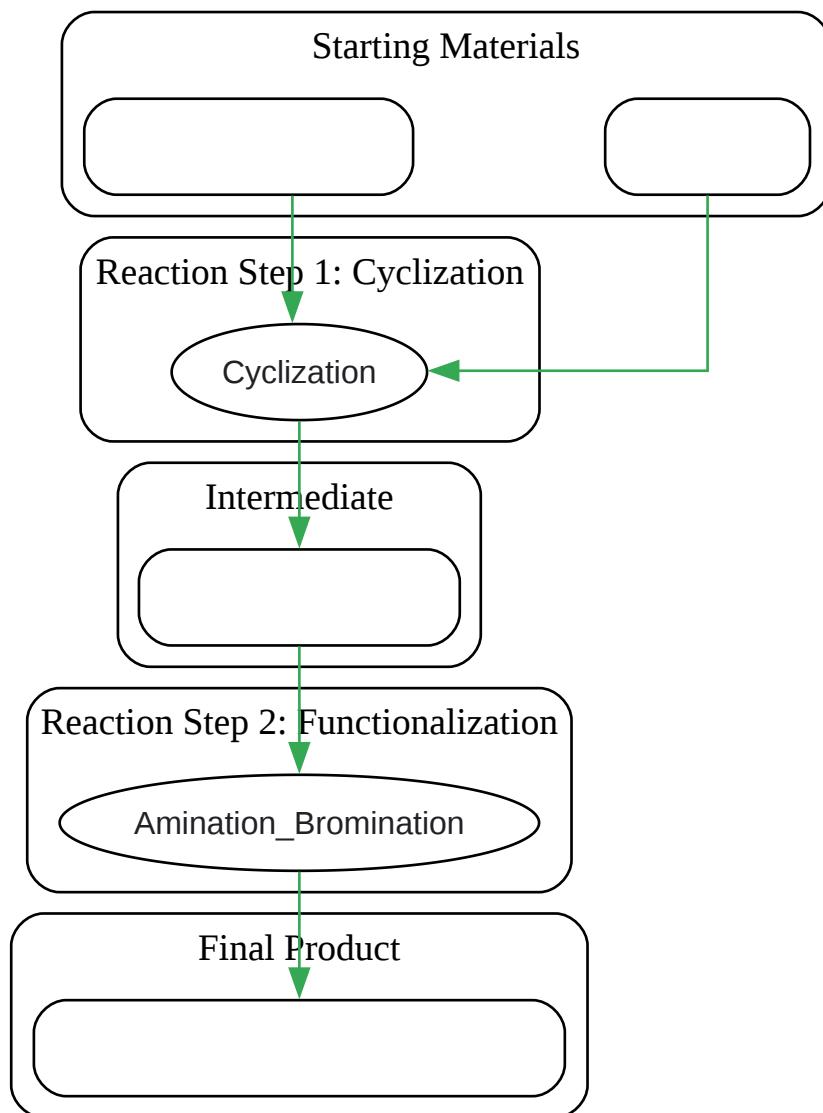
| Property           | Value                                      | Source              |
|--------------------|--|---------------------|
| Molecular Formula  | $C_8H_6BrN_3$                              | <a href="#">[1]</a> |
| Molecular Weight   | 224.06 g/mol                               | <a href="#">[1]</a> |
| CAS Number         | 959558-28-2                                | <a href="#">[1]</a> |
| Appearance         | Reported as a solid                        | N/A                 |
| Purity             | Commercially available with<br>≥97% purity | <a href="#">[1]</a> |
| Storage Conditions | 2-8°C                                      | N/A                 |

Note: Spectral and detailed physicochemical data are not readily available in the reviewed literature. Researchers are advised to perform their own characterization upon synthesis or acquisition.

## Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for **4-Bromo-2,7-naphthyridin-1-amine** is not explicitly available in the searched literature. However, based on general synthetic strategies for naphthyridine derivatives, a plausible synthetic route can be proposed. The synthesis of the 2,7-naphthyridine core often involves the cyclization of substituted pyridine precursors.

Proposed Synthetic Workflow:



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Caption: Proposed general synthetic workflow for **4-Bromo-2,7-naphthyridin-1-amine**.

Detailed Hypothetical Protocol:

- Step 1: Synthesis of a Substituted 2,7-Naphthyridine Core: A common method for constructing the 2,7-naphthyridine skeleton involves the condensation of a 3-aminopyridine derivative with a suitable three-carbon component, followed by cyclization. The specific precursors would need to be chosen to allow for the subsequent introduction of the amino and bromo groups at the desired positions.

- Step 2: Introduction of the Amino Group: The amino group at the C1 position could be introduced via a nucleophilic aromatic substitution (SNA) reaction on a precursor with a suitable leaving group (e.g., a chloro or fluoro substituent) at that position.
- Step 3: Bromination: The bromine atom at the C4 position would likely be introduced via electrophilic bromination of the 2,7-naphthyridin-1-amine intermediate. The reaction conditions would need to be carefully controlled to ensure regioselectivity.

Note: This is a generalized protocol. The actual synthesis may require protecting groups and specific catalysts, and yields would need to be optimized. Researchers should consult literature on the synthesis of related naphthyridine analogs for more detailed experimental conditions.[\[2\]](#)

## Biological Activity and Applications

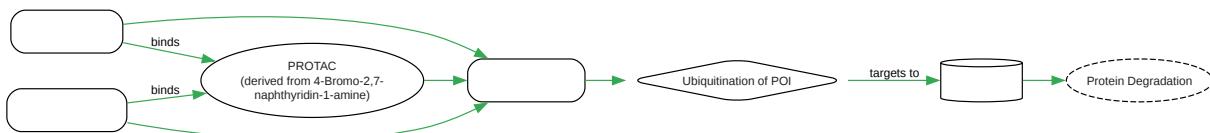
While specific biological assays on **4-Bromo-2,7-naphthyridin-1-amine** are not detailed in the available literature, the broader class of 2,7-naphthyridine derivatives has been investigated for a range of biological activities.

### General Activities of 2,7-Naphthyridine Derivatives:

- Antimicrobial Activity: Some 2,7-naphthyridine derivatives have shown activity against various bacterial and fungal strains.[\[3\]](#)[\[4\]](#)
- Anticancer Activity: Derivatives of the 2,7-naphthyridine scaffold have been explored as potential anticancer agents, with some showing cytotoxic effects against human tumor cell lines.[\[5\]](#)[\[6\]](#)
- Kinase Inhibition: The naphthyridine core is a known pharmacophore in the development of kinase inhibitors.

### Primary Application in Targeted Protein Degradation (PROTACs):

The most prominent application of **4-Bromo-2,7-naphthyridin-1-amine** is as a precursor for the synthesis of PROTACs.[\[1\]](#) PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.



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Caption: Mechanism of action for PROTACs derived from **4-Bromo-2,7-naphthyridin-1-amine**.

In this context, the amino group of **4-Bromo-2,7-naphthyridin-1-amine** serves as a reactive handle for attaching a linker, which is then connected to a ligand for the target protein. The bromo-substituted naphthyridine moiety itself often acts as the E3 ligase-binding element, particularly targeting Cereblon (CRBN).

## Future Directions

The utility of **4-Bromo-2,7-naphthyridin-1-amine** as a foundational scaffold in medicinal chemistry is evident, particularly in the rapidly advancing field of targeted protein degradation. Future research efforts could focus on:

- Development and publication of a robust and scalable synthesis protocol. This would greatly benefit the research community by making this key intermediate more accessible.
- Investigation of the standalone biological activity of **4-Bromo-2,7-naphthyridin-1-amine**. Understanding its intrinsic pharmacological profile could reveal new therapeutic applications.
- Exploration of its derivatization at the bromine and amine positions. This could lead to the discovery of novel compounds with unique biological activities, including new E3 ligase binders or potent inhibitors of other cellular targets.
- Systematic SAR studies of PROTACs derived from this scaffold. This would help to elucidate the optimal linker length and attachment points for maximizing protein degradation efficacy.

In conclusion, while a comprehensive dataset for **4-Bromo-2,7-naphthyridin-1-amine** is yet to be fully established in the public domain, its role as a critical component in the synthesis of next-generation therapeutics is clear. This guide serves as a starting point for researchers and drug development professionals interested in leveraging this promising chemical entity.

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